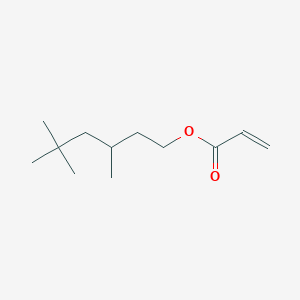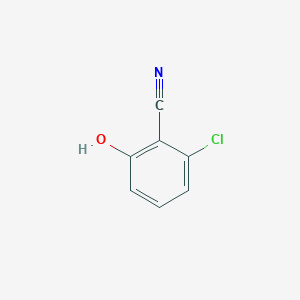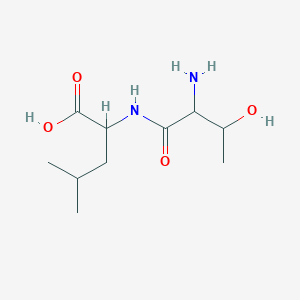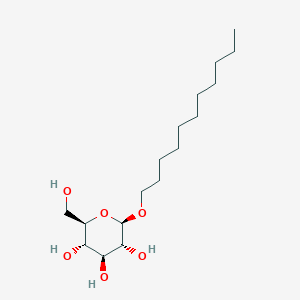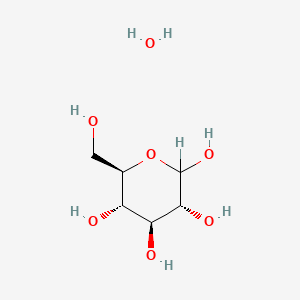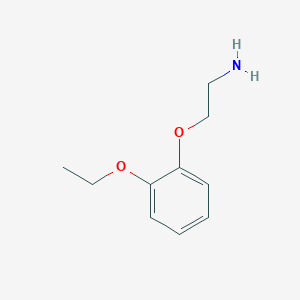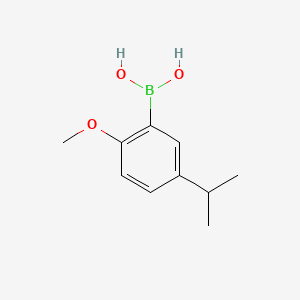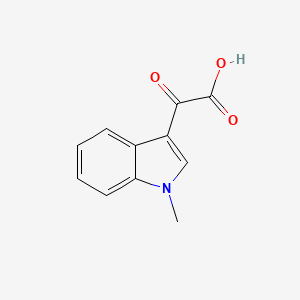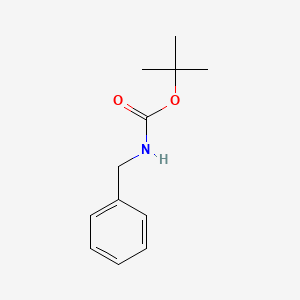
2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene
Vue d'ensemble
Description
2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene (also known as 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene) is an organic compound that is used in various scientific, medical, and industrial applications. It is a polymer composed of two monomers, 2Z-monobutyl ester and methoxyethene. This compound has been studied extensively due to its unique properties and potential applications in a variety of fields.
Applications De Recherche Scientifique
Field
This compound is used in the field of Agriculture , specifically in Pesticide Formulation .
Application
The compound is used as an inert ingredient in a pesticide chemical formulation . An inert ingredient generally refers to any substance (or group of structurally similar substances if designated by the Environmental Protection Agency) other than an active ingredient that is intentionally included in a pesticide product .
Method of Application
While the exact method of application can vary depending on the specific pesticide product, it typically involves diluting the pesticide formulation in water and applying it to crops using a sprayer .
Results or Outcomes
The use of this compound in pesticide formulations helps to improve the effectiveness of the pesticide. It has been granted an exemption from the requirement of a tolerance for residues of this compound when used as an inert ingredient in a pesticide chemical formulation .
Air Fresheners
Field
This compound is used in the field of Consumer Products , specifically in Air Fresheners .
Application
The compound is used as an ingredient in air fresheners . Air fresheners are consumer products used in homes or commercial products used in restrooms that typically emit fragrance.
Method of Application
Air fresheners can be used in a variety of ways, including sprays, candles, oils, gels, beads, and plug-ins . They work by masking or removing unpleasant room odors.
Results or Outcomes
While the exact outcomes can vary depending on the specific product, the use of this compound in air fresheners helps to provide a pleasant scent in the room where the product is used .
Low-Risk Polymer
Field
This compound is used in the field of Polymer Science .
Application
The compound is recognized as a low-risk polymer . Polymers are large molecules made up of repeating subunits. Because of their size and structure, they have unique properties that can be tailored for different uses .
Results or Outcomes
The use of this compound as a low-risk polymer means that there are no concerns for risks associated with any potential exposure scenarios that are reasonably foreseeable .
HPLC Column Separation
Field
This compound is used in the field of Analytical Chemistry , specifically in High Performance Liquid Chromatography (HPLC) .
Application
The compound is used for the separation of its monododecyl ester on an HPLC column . HPLC is a type of column chromatography used frequently in biochemistry and analytical chemistry to separate, identify, and quantify each component in a mixture .
Method of Application
The compound is introduced into the HPLC system and is separated based on its interaction with the stationary phase in the column .
Results or Outcomes
The use of this compound in HPLC allows for the effective separation of its monododecyl ester .
Tolerance Exemption in Pesticide Formulation
Field
This compound is used in the field of Regulatory Science .
Application
The compound has been granted an exemption from the requirement of a tolerance for residues when used as an inert ingredient in a pesticide chemical formulation . This means that there is no need to establish a maximum permissible level for residues of this compound on food or feed commodities .
Method of Application
The exemption is granted by the Environmental Protection Agency (EPA) through a regulatory process .
Results or Outcomes
The granting of this exemption indicates that there are no concerns for risks associated with any potential exposure scenarios that are reasonably foreseeable .
Analytical Chemistry
Field
This compound is used in the field of Analytical Chemistry .
Application
The compound is used for the separation of its monododecyl ester on an HPLC column .
Method of Application
The compound is introduced into the HPLC system and is separated based on its interaction with the stationary phase in the column .
Results or Outcomes
The use of this compound in HPLC allows for the effective separation of its monododecyl ester .
Propriétés
IUPAC Name |
(Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4.C3H6O/c1-2-3-6-12-8(11)5-4-7(9)10;1-3-4-2/h4-5H,2-3,6H2,1H3,(H,9,10);3H,1H2,2H3/b5-4-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMKVFQYONGBPV-MKWAYWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)O.COC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)O.COC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25119-68-0 | |
| Record name | Methyl vinyl ether-monobutyl maleate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gantrez ES 425 | |
CAS RN |
25119-68-0 | |
| Record name | Gantrez ES 425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, 1-butyl ester, polymer with methoxyethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



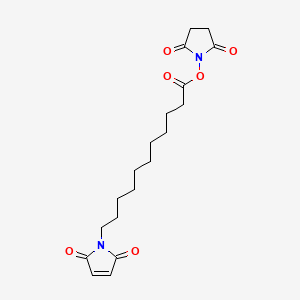
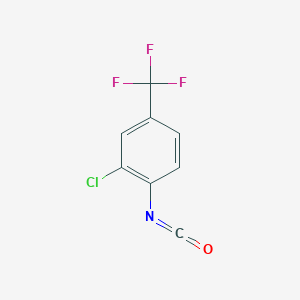
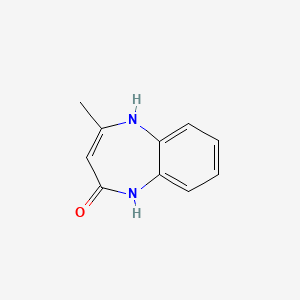
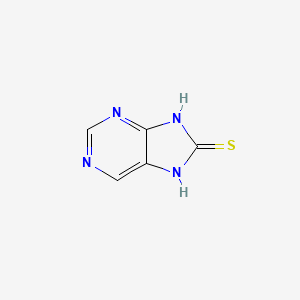
![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)
